![molecular formula C26H29N3O3 B4177087 N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide
Vue d'ensemble
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as BPN14770, is a novel small molecule drug that has shown potential in treating various neurodegenerative disorders. It was developed by Tetra Therapeutics, a company dedicated to finding effective treatments for Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 has been extensively studied in preclinical trials and has shown promising results in improving cognitive function and reducing neuroinflammation.
Mécanisme D'action
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that is important for neuronal function. By inhibiting PDE4D, BPN14770 increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of neurodegenerative disorders. These effects include increasing levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth of new neurons, reducing levels of inflammatory cytokines, and improving synaptic plasticity, the ability of neurons to form new connections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPN14770 is that it has been extensively studied in preclinical trials and has shown promising results in animal models of neurodegenerative disorders. This suggests that it may be a promising drug candidate for the treatment of these disorders. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on BPN14770. One direction is to conduct human clinical trials to determine the safety and efficacy of the drug in humans. Another direction is to investigate the potential of BPN14770 in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may explore the use of BPN14770 in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential of BPN14770 in preventing the onset of neurodegenerative disorders in individuals at risk for these diseases.
Applications De Recherche Scientifique
BPN14770 has been extensively studied in preclinical trials and has shown potential in treating various neurodegenerative disorders, including Alzheimer's disease, Fragile X syndrome, and Parkinson's disease. In animal models of these diseases, BPN14770 has been shown to improve cognitive function, reduce neuroinflammation, and promote the growth of new neurons. These findings suggest that BPN14770 may be a promising drug candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-5-26(31)29-16-14-28(15-17-29)23-11-9-22(10-12-23)27-25(30)19-32-24-13-8-20-6-3-4-7-21(20)18-24/h3-4,6-13,18H,2,5,14-17,19H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQKBUQMDLSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.